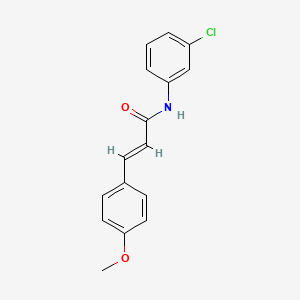![molecular formula C15H24N2O3S B5733322 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide, also known as MPBS, is a chemical compound that has been the focus of scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In
科学的研究の応用
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been studied for its potential use as a tool to investigate the role of certain neurotransmitter systems in the brain.
作用機序
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a selective antagonist of the 5-HT7 receptor, a subtype of the serotonin receptor. The 5-HT7 receptor is involved in various physiological processes, including sleep regulation, circadian rhythms, and mood regulation. By blocking the 5-HT7 receptor, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In animal studies, 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has been shown to decrease the activity of the dopaminergic system, which is involved in reward processing and addiction. 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has also been shown to modulate the activity of the serotonergic system, which is involved in mood regulation and anxiety.
実験室実験の利点と制限
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the 5-HT7 receptor, which allows for more targeted studies of this receptor subtype. However, one limitation is that 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has a relatively low affinity for the 5-HT7 receptor, which may limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to further explore its mechanism of action and its effects on various neurotransmitter systems in the brain. Additionally, future research could focus on developing more potent and selective analogs of 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide for use in lab experiments and potential therapeutic applications.
Conclusion:
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide is a chemical compound that has been the focus of scientific research in recent years. It has potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves blocking the 5-HT7 receptor. 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide has various biochemical and physiological effects, and while it has advantages and limitations for lab experiments, there are several future directions for research on this compound.
合成法
4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1-piperidinyl)propylamine. The resulting product is then purified through recrystallization to obtain 4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide in its pure form.
特性
IUPAC Name |
4-methoxy-N-(3-piperidin-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-20-14-6-8-15(9-7-14)21(18,19)16-10-5-13-17-11-3-2-4-12-17/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHKUSMHLXGTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[3-(piperidin-1-yl)propyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5733244.png)

![[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5733264.png)
![7-[(4-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5733272.png)
![3-(2,4-dichlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5733286.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5733301.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5733329.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)


